3-ethyl-N-[3-(morpholin-4-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
3-ethyl-N-[3-(morpholin-4-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with an ethyl group at position 3 and a morpholine-containing propyl chain at position 4. The morpholine moiety enhances solubility and bioavailability due to its polar nature, while the ethyl group contributes to lipophilicity and steric effects .
Properties
Molecular Formula |
C14H22N6O |
|---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
3-ethyl-N-(3-morpholin-4-ylpropyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C14H22N6O/c1-2-13-16-17-14-5-4-12(18-20(13)14)15-6-3-7-19-8-10-21-11-9-19/h4-5H,2-3,6-11H2,1H3,(H,15,18) |
InChI Key |
LMOFGZNPSIKVOM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)NCCCN3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-N-[3-(morpholin-4-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Formation of the Pyridazine Ring: The pyridazine ring is often formed through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Fusing the Rings: The triazole and pyridazine rings are fused together through a cyclization reaction, often involving the use of strong acids or bases as catalysts.
Introduction of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides.
Attachment of the Morpholinylpropyl Side Chain: The morpholinylpropyl side chain is typically introduced through nucleophilic substitution reactions involving morpholine and appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-N-[3-(morpholin-4-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-ethyl-N-[3-(morpholin-4-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-ethyl-N-[3-(morpholin-4-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction: Influencing signal transduction pathways that regulate cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazolopyridazine Core
The biological and physicochemical properties of triazolopyridazine derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:
Key Observations:
- Morpholine-containing analogs (e.g., target compound, ) exhibit improved aqueous solubility compared to purely alkyl or aromatic substituents (e.g., butyl or cyclohexyl derivatives ).
- Electron-withdrawing groups (e.g., trifluoromethyl in ) increase metabolic stability but may reduce cell permeability due to higher polarity.
- Bulkier substituents (e.g., indole in ) are associated with targeted protein interactions, as seen in BRD4 inhibitor studies .
Biological Activity
3-ethyl-N-[3-(morpholin-4-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine is a synthetic compound belonging to the triazolopyridazine class, characterized by its complex structure that includes a triazole ring fused to a pyridazine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition.
The molecular formula of the compound is , with a molecular weight of 290.36 g/mol. Below are some key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H22N6O |
| Molecular Weight | 290.36 g/mol |
| IUPAC Name | 3-ethyl-N-(3-morpholin-4-ylpropyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
| InChI Key | LMOFGZNPSIKVOM-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NN=C2N1N=C(C=C2)NCCCN3CCOCC3 |
The biological activity of 3-ethyl-N-[3-(morpholin-4-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit critical kinases such as c-Met and Pim-1, which are involved in cancer progression. It binds to the ATP-binding site of these kinases, disrupting their activity and leading to antiproliferative effects on cancer cells .
- Receptor Modulation : By interacting with specific receptors on cell surfaces, this compound may modulate signaling pathways that influence cell growth and survival.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of triazolopyridazine exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Compound 4g : This derivative exhibited potent inhibitory effects on c-Met and Pim-1 with IC50 values of 0.163 μM and 0.283 μM respectively. It also induced apoptosis significantly more than control treatments in MCF-7 breast cancer cells .
The following table summarizes the antiproliferative effects observed in various studies:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4g | MCF-7 | 0.163 | c-Met and Pim-1 inhibition |
| 4a | Various | 29.08 | Dual kinase inhibition |
Additional Biological Activities
Beyond cancer-related applications, triazolopyridazine compounds have shown promise in other therapeutic areas:
- Antimicrobial Activity : Compounds from this class have demonstrated effectiveness against various pathogens, indicating potential use as antimicrobial agents .
- Neuroprotective Effects : Some derivatives have been explored for their anxiolytic and anticonvulsant properties, suggesting a broader therapeutic utility beyond oncology .
Pharmacokinetics and Drugability
The pharmacokinetic properties of 3-ethyl-N-[3-(morpholin-4-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine have been evaluated through various studies. The compound's ability to penetrate biological membranes effectively positions it as a candidate for further development in drug formulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
